Cas no 2228981-67-5 (4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine)

4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine
- 4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine
- EN300-1737767
- 2228981-67-5
-
- インチ: 1S/C10H14N4S/c1-7(2)5-14-9(3-4-12-14)8-6-15-10(11)13-8/h3-4,6-7H,5H2,1-2H3,(H2,11,13)
- InChIKey: DDZUROVLCZIXMG-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1=CC=NN1CC(C)C
計算された属性
- せいみつぶんしりょう: 222.09391764g/mol
- どういたいしつりょう: 222.09391764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737767-0.25g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 0.25g |
$1683.0 | 2023-09-20 | ||
Enamine | EN300-1737767-0.5g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 0.5g |
$1757.0 | 2023-09-20 | ||
Enamine | EN300-1737767-0.05g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 0.05g |
$1537.0 | 2023-09-20 | ||
Enamine | EN300-1737767-0.1g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 0.1g |
$1610.0 | 2023-09-20 | ||
Enamine | EN300-1737767-10.0g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 10g |
$7866.0 | 2023-06-04 | ||
Enamine | EN300-1737767-1.0g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 1g |
$1829.0 | 2023-06-04 | ||
Enamine | EN300-1737767-5.0g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 5g |
$5304.0 | 2023-06-04 | ||
Enamine | EN300-1737767-2.5g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 2.5g |
$3585.0 | 2023-09-20 | ||
Enamine | EN300-1737767-10g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 10g |
$7866.0 | 2023-09-20 | ||
Enamine | EN300-1737767-1g |
4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3-thiazol-2-amine |
2228981-67-5 | 1g |
$1829.0 | 2023-09-20 |
4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine 関連文献
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4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amineに関する追加情報
Introduction to 4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine (CAS No. 2228981-67-5)
4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 2228981-67-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of fused rings, specifically a pyrazole ring linked to a thiazole scaffold, which is further functionalized with an amine group. The structural features of this molecule make it a promising candidate for further investigation in drug discovery and development.
The pyrazole moiety is a well-known pharmacophore that is frequently incorporated into bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the 5-substituted pyrazole scaffold has shown considerable promise in modulating various biological pathways, making it an attractive scaffold for medicinal chemists.
The thiazole ring, on the other hand, is another heterocyclic system that is widely prevalent in biologically active compounds. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The combination of a pyrazole ring with a thiazole moiety in 4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine creates a unique structural framework that may confer novel pharmacological properties.
The presence of the amine group at the 2-position of the thiazole ring introduces potential sites for further chemical modification, enabling the synthesis of analogues with tailored biological activities. Amines are well-known pharmacophores that can participate in various types of interactions with biological targets, including hydrogen bonding and ionic interactions. This feature makes 4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine a versatile scaffold for designing molecules with specific biological functions.
The isopropyl group attached to the pyrazole ring in this compound may influence the physicochemical properties of the molecule, such as solubility and lipophilicity. These properties are critical factors in determining the bioavailability and efficacy of pharmaceutical compounds. The isopropyl group can also serve as a handle for further derivatization, allowing chemists to explore different structural modifications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with high accuracy. These tools have been instrumental in understanding the mechanisms of action of various bioactive compounds. In the case of 4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine, computational studies have suggested that it may interact with enzymes and receptors involved in inflammatory pathways.
Inflammatory diseases remain a significant global health challenge, and there is an urgent need for novel therapeutic agents that can modulate inflammatory responses effectively. Compounds that target inflammatory pathways have shown promise in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and autoimmune disorders. The structural features of 4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-amine make it a potential lead compound for developing new anti-inflammatory drugs.
Additionally, the compound has been investigated for its potential anticancer properties. Cancer remains one of the leading causes of mortality worldwide, and there is a continuous effort to discover new chemotherapeutic agents that can effectively target cancer cells while minimizing side effects. Preliminary studies have indicated that derivatives of pyrazole-thiazole hybrids can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
The synthesis of 4-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,3-thiazol-2-am ine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it more feasible to produce complex heterocyclic compounds like this one on an industrial scale.
The pharmacokinetic properties of 4 - ¹ -( ² - methylpropyl) - ¹ H - pyrazol - ⁵ - yl - ¹ , ³ - thiaz ol - ² - am ine are also important considerations in drug development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be thoroughly evaluated to assess the potential clinical utility of a candidate drug. In vitro and in vivo studies are conducted to determine these parameters and to identify any potential safety concerns.
One area where this compound shows particular promise is in the treatment of neurological disorders. Neuroinflammation has been implicated in various neurological conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Compounds that can modulate inflammatory responses in the central nervous system may offer new therapeutic strategies for these debilitating diseases.
The development of novel drugs is often a lengthy and complex process that involves multiple stages from discovery to clinical trials. However, computational tools have accelerated this process by enabling researchers to predict the potential efficacy and safety of candidate drugs early in the discovery phase. This approach has reduced the time and cost associated with drug development while improving success rates.
In conclusion,4 - ¹ -( ² - methylpropyl) - ¹ H - pyrazol - ⁵ - yl - ¹ , ³ - thiaz ol - ² - am ine (CAS No. 2228981 -67 -5) is a structurally interesting compound with potential applications in pharmaceuticals. Its unique combination of heterocyclic moieties makes it a versatile scaffold for designing molecules with specific biological activities. Further research is warranted to fully explore its pharmacological properties and therapeutic potential.
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